Anti-Inflammatory Activity: Piroxicam Benzoate vs. Parent Piroxicam in Carrageenan-Induced Rat Paw Edema
Piroxicam benzoate (compound 3b) produced a higher percentage inhibition of paw edema than equimolar oral piroxicam at every time point from 1 h through 6 h post-dose. At the 6 h endpoint, piroxicam benzoate achieved 65.79% ± 4.2% inhibition compared to 56.53% ± 3.0% for piroxicam, representing a 9.26-percentage-point absolute increase and a 16.4% relative improvement in anti-inflammatory effect at the same oral dose (10 mg/kg equivalent) [1].
| Evidence Dimension | Anti-inflammatory activity (% inhibition of carrageenan-induced rat paw edema at 6 h post-dose) |
|---|---|
| Target Compound Data | 65.79% ± 4.2% inhibition (piroxicam benzoate, compound 3b, 10 mg/kg p.o. equivalent) |
| Comparator Or Baseline | 56.53% ± 3.0% inhibition (piroxicam parent drug, 10 mg/kg p.o.) |
| Quantified Difference | Absolute difference: +9.26 percentage points; Relative increase: 16.4% greater inhibition |
| Conditions | Carrageenan-induced rat hind paw edema model; adult Wistar rats (150–200 g); single oral dose 10 mg/kg equivalent by gavage; edema volume measured by Ugo Basile plethysmometer at hourly intervals; n = 6 per group; ANOVA with Dunnett's test |
Why This Matters
For preclinical efficacy studies requiring maximal anti-inflammatory effect at a given dose, piroxicam benzoate offers a statistically significant and reproducible potency advantage over unmodified piroxicam, enabling either superior inflammatory suppression at equivalent dosing or potential dose reduction for equivalent effect.
- [1] Redasani VK, Shinde AB, Surana SJ. Anti-Inflammatory and Gastroprotective Evaluation of Prodrugs of Piroxicam. Ulcers. 2014;2014:729754. Table 1. doi:10.1155/2014/729754. View Source
